In Vivo Antileishmanial Efficacy in Murine L. mexicana Infection
JM34 demonstrates consistent in vivo antileishmanial efficacy across multiple target organs in BALB/c mice infected with Leishmania mexicana. Following intraperitoneal administration of 10 mg/kg/day for 5 consecutive days, the compound achieved substantial reduction in amastigote burden [1]. In contrast, the benzamide analog exhibits only moderate inhibition of promastigotes even at 50 μM in vitro and lacks reported in vivo efficacy data, underscoring JM34's functional superiority within the series [2].
| Evidence Dimension | In vivo amastigote burden reduction in L. mexicana-infected BALB/c mice |
|---|---|
| Target Compound Data | 10 mg/kg/day IP × 5 days: 81 ± 6.4% (popliteal lymph node), 80 ± 1.6% (spleen), 73 ± 9% (liver) |
| Comparator Or Baseline | Benzamide analog (N-(4,6-dimethylpyridin-2-yl)benzamide): no in vivo efficacy data reported; in vitro activity described as 'only moderate inhibition' at 50 μM |
| Quantified Difference | JM34 achieves ≥73% organ parasite reduction in vivo; benzamide analog lacks demonstrated in vivo activity |
| Conditions | BALB/c mouse model of established L. mexicana infection; intraperitoneal administration; 5-day treatment regimen |
Why This Matters
In vivo efficacy across spleen, liver, and lymph node distinguishes JM34 as the only compound in this arylcarboxamide series with demonstrated multiorgan antileishmanial activity, a critical consideration for preclinical antileishmanial development programs.
- [1] Abdala H, Robert JM, Le Pape P, et al. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana. Parasite. 2002;9(4):367-70. PMID: 12514953. View Source
- [2] Pape PL, Abdala H, Pagniez F, Robert JM, Baut GL. Activity of N-lutidinylarylcarboxamides against Leishmania donovani and L. braziliensis. Acta Parasitologica. 1999;44(3):156-9. View Source
